molecular formula C13H8ClFN2O3 B8734629 4-Chloro-4'-fluoro-3'-nitrobenzanilide

4-Chloro-4'-fluoro-3'-nitrobenzanilide

Cat. No.: B8734629
M. Wt: 294.66 g/mol
InChI Key: QRLQJBLRGHBJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-4'-fluoro-3'-nitrobenzanilide is a useful research compound. Its molecular formula is C13H8ClFN2O3 and its molecular weight is 294.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8ClFN2O3

Molecular Weight

294.66 g/mol

IUPAC Name

4-chloro-N-(4-fluoro-3-nitrophenyl)benzamide

InChI

InChI=1S/C13H8ClFN2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18)

InChI Key

QRLQJBLRGHBJRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 4-chlorobenzoic acid (19) (9.36 g, 0.06 mmol) in DCM (150 mL) was added (COCl)2 (17.4 mL, 0.3 mol) dropwise and cat. amount of DMF at 0° C. The mixture was stirred at room temperature for 2 h and evaporated. The residue was again dissolved in DCM (150 mL) and added to a mixture of 4-fluoro-3-nitroaniline (6.24 g, 0.04 mol) and DIEA (20.9 mL, 0.12 mol) in CH2Cl2 (100 mL) at 0° C. The mixture was allowed to stir at room temperature overnight. The solvent was removed under vacuo and the residue was washed with sat.NaHCO3 aq. (50 mL) and brine (50 mL). The organic layer was separated, dried and purified by crystallization to give 20 (7 g, 60%).
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Name
Quantity
20.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
60%

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